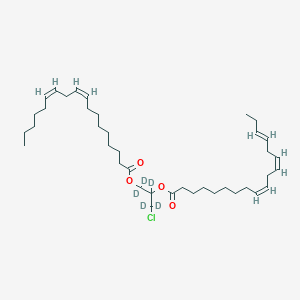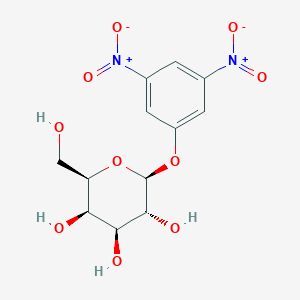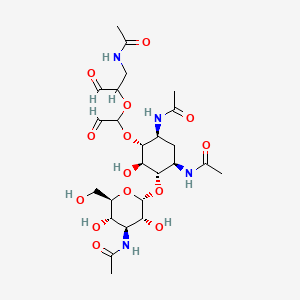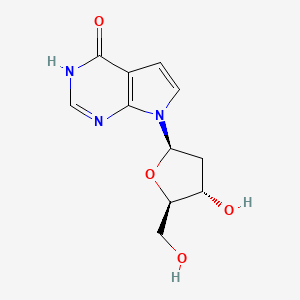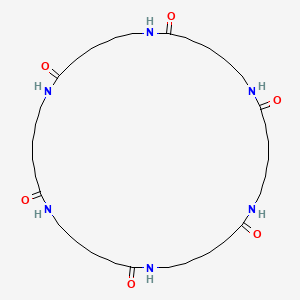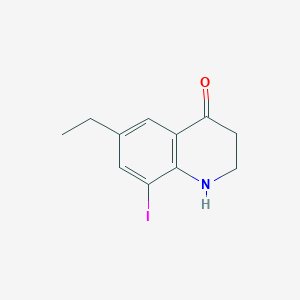
6-Ethyl-8-iodo-2,3-dihydro-1H-quinolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethyl-8-iodo-2,3-dihydro-1H-quinolin-4-one is a chemical compound with the molecular formula C₁₁H₁₂INO. It belongs to the class of quinolin-4-one derivatives, which are known for their diverse biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-8-iodo-2,3-dihydro-1H-quinolin-4-one typically involves the iodination of 6-ethyl-2,3-dihydro-1H-quinolin-4-one. This can be achieved through various methods, including:
Iodination using Iodine and Oxidizing Agents: A common method involves the use of iodine (I₂) in the presence of an oxidizing agent such as hydrogen peroxide (H₂O₂) or sodium hypochlorite (NaOCl) to introduce the iodine atom at the desired position.
Photocatalytic Methods: Recent advancements have shown that visible light-mediated photocatalytic methods can be employed for the efficient synthesis of quinolin-4-one derivatives.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for scalability, ensuring high purity of the final product, and implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
6-Ethyl-8-iodo-2,3-dihydro-1H-quinolin-4-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium cyanide (KCN) can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
Scientific Research Applications
6-Ethyl-8-iodo-2,3-dihydro-1H-quinolin-4-one has several scientific research applications, including:
Biology: The compound’s structural features make it a candidate for studying biological interactions and potential therapeutic effects.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Ethyl-8-iodo-2,3-dihydro-1H-quinolin-4-one involves its interaction with specific molecular targets and pathways. While detailed studies on this compound are limited, quinolin-4-one derivatives generally exert their effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in various biological processes.
Interacting with DNA: Binding to DNA and affecting gene expression and replication.
Modulating Receptor Activity: Interacting with cellular receptors to influence signaling pathways.
Comparison with Similar Compounds
Similar Compounds
6-Ethyl-2,3-dihydro-1H-quinolin-4-one: Lacks the iodine atom but shares the core structure.
8-Iodo-2,3-dihydro-1H-quinolin-4-one: Similar structure but without the ethyl group.
2,3-Dihydro-1H-quinolin-4-one: The parent compound without the ethyl and iodine substituents.
Uniqueness
6-Ethyl-8-iodo-2,3-dihydro-1H-quinolin-4-one is unique due to the presence of both the ethyl and iodine substituents, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various applications.
Properties
Molecular Formula |
C11H12INO |
|---|---|
Molecular Weight |
301.12 g/mol |
IUPAC Name |
6-ethyl-8-iodo-2,3-dihydro-1H-quinolin-4-one |
InChI |
InChI=1S/C11H12INO/c1-2-7-5-8-10(14)3-4-13-11(8)9(12)6-7/h5-6,13H,2-4H2,1H3 |
InChI Key |
BWBFAUULYRQFQW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C(=C1)I)NCCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


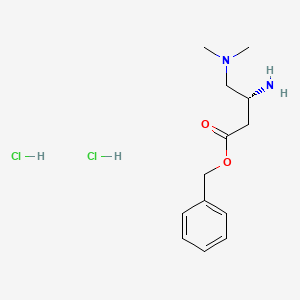
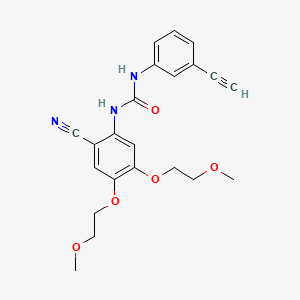
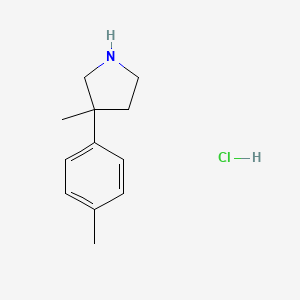
![lithium;(6'-butoxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) [(2R,3S,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl] phosphate](/img/structure/B13846061.png)
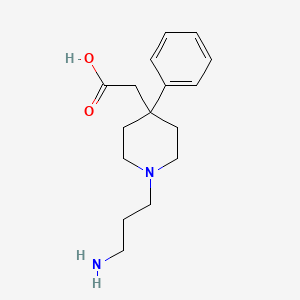
![N4,N4'-Bis(2,6-dichlorophenyl)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B13846066.png)
